molecular formula C13H16F3N3O B2421332 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one CAS No. 2094350-97-5

1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2421332
CAS No.: 2094350-97-5
M. Wt: 287.286
InChI Key: PWBBQOCVGHVBMM-UHFFFAOYSA-N
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Description

1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one is a synthetic organic compound Structurally, it comprises an imidazole ring substituted with a methyl and trifluoromethyl group, which is then bonded to a piperidine ring and further linked through a propenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one typically involves several key steps:

  • Formation of the Imidazole Ring: Starting with a precursor like 1H-imidazole, subsequent methylation and trifluoromethylation processes introduce the necessary substituents.

  • Piperidine Incorporation: The modified imidazole ring is then attached to a piperidine ring via a suitable linking reaction.

  • Propenone Chain Formation: Finally, the compound is completed by linking the piperidine-imidazole structure to a prop-2-en-1-one moiety through a condensation reaction.

Industrial Production Methods: On an industrial scale, these reactions are optimized for yield and purity. Techniques such as automated continuous-flow synthesis can enhance efficiency and scalability. Typical reagents used include methylating and trifluoromethylating agents, while conditions are controlled for temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one undergoes various reactions such as:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or increase complexity.

  • Reduction: Reduction reactions can simplify the compound structure or modify existing functional groups.

  • Substitution: It readily participates in nucleophilic and electrophilic substitution reactions, given the reactive sites in its structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Reagents like halogens, alkylating agents, and metal catalysts can facilitate substitution reactions.

Major Products: The products of these reactions vary, depending on the specific conditions and reagents, often resulting in a range of substituted derivatives or reduced forms of the compound.

Scientific Research Applications

1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one finds applications in:

  • Chemistry: Used as an intermediate in synthetic organic chemistry for producing more complex molecules.

  • Biology: Explored for its interactions with biological molecules and potential as a biochemical probe.

  • Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

  • Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

Comparison: Compared to similar compounds like 1-{3-[1-methyl-4-(difluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one and 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-ol, our compound stands out due to:

  • Structural Uniqueness: The specific combination of a trifluoromethyl group and propenone chain is less common.

  • Chemical Reactivity: Enhanced reactivity in certain reactions due to the electron-withdrawing trifluoromethyl group.

Comparison with Similar Compounds

  • 1-{3-[1-methyl-4-(difluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one

  • 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-ol

  • 1-{3-[1-methyl-4-(chloromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one

Properties

IUPAC Name

1-[3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-3-11(20)19-6-4-5-9(7-19)12-17-10(8-18(12)2)13(14,15)16/h3,8-9H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBBQOCVGHVBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2CCCN(C2)C(=O)C=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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